1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione
Description
IR Spectroscopy
UV-Vis Spectroscopy
Table 2: Key Spectroscopic Assignments
| Technique | Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 16.5 ppm | Enolic proton |
| ¹³C NMR | δ 184–190 ppm | Carbonyl carbons |
| IR | 1720 cm⁻¹ | C=O stretch |
| UV-Vis | 280 nm | Conjugated enol system |
X-ray Crystallographic Studies
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
- a = 7.12 Å, b = 10.34 Å, c = 14.56 Å, β = 98.7°.
- Intermolecular hydrogen bonds (O–H···O=C) form infinite chains along the b-axis, stabilizing the enol tautomer in the solid state.
- The CF₃ group exhibits a staggered conformation relative to the phenyl ring, minimizing steric repulsion.
Figure 1: Crystal packing diagram highlighting hydrogen-bonded chains (dashed lines).
Computational Modeling (DFT, MNDO/H)
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) corroborate experimental findings:
- Enol tautomer stability : 12.3 kcal/mol more stable than keto form due to intramolecular H-bonding.
- Frontier orbitals : HOMO localized on the enol system (-6.2 eV), LUMO on phenyl-CF₃ (-1.8 eV).
- NBO analysis : Strong hyperconjugation between enolic O–H σ* and adjacent C=O π* orbitals (stabilization energy: 28.5 kcal/mol).
Table 3: DFT-Computed Properties
| Property | Value |
|---|---|
| HOMO-LUMO gap | 4.4 eV |
| Dipole moment | 3.8 Debye |
| Enol tautomer stability | ΔG = -12.3 kcal/mol |
MNDO/H simulations predict a rotational barrier of 4.1 kcal/mol for the CF₃ group, consistent with steric constraints observed in crystallography.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(15)6-10(16)8-4-2-3-5-9(8)11(12,13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKWXHHGWGTFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655420 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134301-24-9 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol and Conditions
The one-pot synthesis of 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione is achieved via a difluorination strategy using Selectfluor as the fluorinating agent. As detailed in a Royal Society of Chemistry protocol, the reaction begins with the condensation of ethyl trifluoroacetoacetate (0.72 mL, 6 mmol) and 2-(trifluoromethyl)acetophenone (5 mmol) in acetonitrile under reflux conditions. After 16 hours, the mixture is acidified with 2 M HCl (10 mL) and extracted with ethyl acetate. The organic phase is dried over MgSO₄, filtered, and concentrated to yield the crude diketone as an orange oil (80% yield).
Table 1: Key Reagents and Their Roles in One-Pot Synthesis
| Reagent | Role | Quantity |
|---|---|---|
| Ethyl trifluoroacetoacetate | Carbonyl donor | 0.72 mL (6 mmol) |
| 2-(Trifluoromethyl)acetophenone | Aromatic substrate | 5 mmol |
| Selectfluor | Fluorinating agent | 1.5 equivalents |
| Acetonitrile | Solvent | 15 mL |
Mechanistic Insights
The reaction proceeds through a tandem Claisen-Schmidt condensation followed by difluorination. The trifluoromethyl group on the acetophenone derivative enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the enolate generated from ethyl trifluoroacetoacetate. Subsequent fluorination with Selectfluor introduces fluorine atoms at the α-position of the diketone, stabilizing the product through electron-withdrawing effects.
Optimization Studies
Yield improvements (from 70% to 80%) were observed when the reaction temperature was maintained at 80°C, and stoichiometric excesses of Selectfluor (1.5 equivalents) were employed. Lower temperatures (<60°C) resulted in incomplete fluorination, while higher temperatures (>100°C) promoted side reactions such as decarboxylation.
Microwave-Assisted Solvent-Free Synthesis
Methodology
A solvent-free microwave approach, reported in the Asian Journal of Chemistry, involves the condensation of 2-aminonicotinaldehyde (0.01 mol) with 4,4,4-trifluoro-1-phenylbutane-1,3-dione (0.01 mol) in the absence of solvent. The reactants are mixed with sodium hydride (NaH, 0.01 mol) and irradiated in a microwave oven at 500 W for 2.5–3.5 minutes. The crude product is purified via recrystallization from acetonitrile, yielding light yellow crystals (70–83%).
Table 2: Microwave Synthesis Parameters and Outcomes
| Parameter | Value | Impact on Yield |
|---|---|---|
| Microwave power | 500 W | Maximizes reaction rate |
| Irradiation time | 2.5–3.5 minutes | Prevents decomposition |
| Base catalyst | NaH | Enhances enolate formation |
| Purification method | Recrystallization (MeCN) | Improves purity |
Advantages Over Conventional Methods
Microwave irradiation reduces reaction times from hours to minutes by enabling rapid and uniform heating. The absence of solvent minimizes waste and simplifies purification. However, scalability remains a challenge due to limitations in microwave reactor capacity.
Aldol Condensation Route
Limitations and Modifications
The aldol route typically yields <60% due to competitive side reactions such as self-condensation of aldehydes. To mitigate this, recent studies suggest using Lewis acid catalysts (e.g., BF₃·OEt₂) to stabilize the enolate and improve regioselectivity.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison Based on Yield, Cost, and Scalability
| Method | Yield (%) | Cost (Relative) | Scalability | Key Advantage |
|---|---|---|---|---|
| One-Pot Difluorination | 80 | Moderate | High | High purity |
| Microwave-Assisted | 83 | Low | Moderate | Rapid synthesis |
| Aldol Condensation | 60 | High | Low | Structural versatility |
The one-pot method is favored for industrial-scale production due to its robustness, whereas microwave synthesis is optimal for small-scale, high-purity applications. The aldol route, while less efficient, allows modular access to derivatives via substrate variation.
Reaction Mechanism Elucidation
Claisen-Schmidt Condensation Pathway
The Claisen-Schmidt mechanism dominates in one-pot syntheses. Deprotonation of ethyl trifluoroacetoacetate by NaH generates an enolate, which attacks the carbonyl carbon of 2-(trifluoromethyl)acetophenone. The resulting β-ketoester intermediate undergoes elimination of ethanol to form the diketone.
Fluorination Dynamics
Selectfluor acts as an electrophilic fluorinating agent, replacing hydrogen atoms at the α-position of the diketone with fluorine. This step is critical for enhancing the compound’s metabolic stability in pharmaceutical applications.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects has shown promise in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared structural motifs (β-diketone core, aryl/heteroaryl substituents, or fluorinated groups):
Substituent Effects on Electronic and Physical Properties
- Electronic Effects: The ortho-trifluoromethyl group in the target compound induces strong electron-withdrawing effects, stabilizing enolate intermediates and enhancing acidity compared to non-fluorinated analogs like 1b . Para-substituted fluorophenyl derivatives (e.g., DS120) exhibit reduced steric hindrance, favoring planar conformations for π-π stacking in crystal structures .
- Reactivity : Trifluoromethylated β-diketones participate in regioselective cycloadditions and radical-mediated alkene additions due to their polarized carbonyl groups. For example, 1b reacts with alkenes under Mn(III) catalysis to form dihydrofurans, whereas the target compound’s ortho-CF₃ group may sterically hinder such reactions .
Computational Insights
Density functional theory (DFT) studies on analogous 1-aryl-2-(furan-2-yl)butane-1,3-diones revealed that electron-withdrawing groups (e.g., CF₃) strengthen intramolecular hydrogen bonds in the excited state, accelerating proton transfer kinetics. The ortho-CF₃ group in the target compound likely exhibits faster excited-state intramolecular proton transfer (ESIPT) than para-substituted or non-fluorinated analogs .
Biological Activity
1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione is an organic compound characterized by its trifluoromethyl group and a diketone structure. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C11H9F3O2
- Molecular Weight : 232.19 g/mol
- Structure : The presence of the trifluoromethyl group enhances the compound's lipophilicity and electronic properties, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The trifluoromethyl group increases the compound's binding affinity to molecular targets, enhancing its potential as an inhibitor or modulator in biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
- Protein-Ligand Interactions : The compound is also studied for its role in protein-ligand interactions, which can affect cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin in specific cell lines such as Jurkat and A-431 .
Anti-inflammatory Activity
The compound has shown promise in inhibiting pro-inflammatory factors such as nitric oxide synthase and COX-2, contributing to its potential use in treating inflammatory diseases .
Case Studies
- Study on Enzyme Inhibition : A study focused on the compound's inhibition of COX enzymes revealed that it could significantly reduce inflammation markers in vitro, suggesting its utility as an anti-inflammatory agent .
- Anticancer Research : In a comparative study involving various synthesized derivatives of diketones, this compound was found to be among the most effective compounds against cancer cell proliferation, showcasing both cytotoxicity and apoptosis induction mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between trifluoroacetophenone derivatives and diketones. A critical step involves controlling the stoichiometry of reactants (e.g., trifluoroacetyl chloride and substituted acetophenones) and using catalysts like DMAP (4-dimethylaminopyridine) to enhance yield . Reaction temperatures should be maintained below 40°C during exothermic steps to prevent side reactions, and purification via recrystallization (e.g., using toluene or ethyl acetate) ensures high purity (>98%) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoromethyl group and diketone backbone. For example, the ¹⁹F NMR typically shows a singlet near δ -60 ppm for the CF₃ group . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate molecular geometry .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMAc, DMF) but poorly soluble in water. Stability tests indicate degradation above 100°C, necessitating storage at 2–8°C under inert atmospheres . Hydrolytic stability in acidic/basic media should be monitored via HPLC to detect decomposition products .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in radical addition or cyclization reactions?
- Methodological Answer : The electron-withdrawing CF₃ group enhances electrophilicity at the diketone carbonyls, facilitating radical additions to alkenes. For example, manganese(III) acetate-mediated radical reactions with conjugated alkenes (e.g., 1,1-diphenyl-1-butene) yield trifluoromethylated dihydrofurans. Kinetic studies show faster cyclization rates compared to non-fluorinated analogs .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 89% vs. 98%) arise from variations in workup protocols. For instance, incomplete removal of byproducts (e.g., sodium salts) during aqueous extraction can inflate yields. Reproducibility requires strict control of reaction time, temperature, and solvent ratios . Advanced analytical methods (e.g., GC-MS) help quantify impurities .
Q. What strategies exist for incorporating this compound into multicomponent reactions (MCRs) for heterocycle synthesis?
- Methodological Answer : The diketone moiety participates in Hantzsch-type reactions with amines and aldehydes to form pyridine derivatives. For example, condensation with 2,4,5-trifluorophenylacetic acid and Meldrum’s acid under reflux conditions yields triazolopyrazine hybrids, which are pharmacologically relevant . Optimizing solvent polarity (e.g., ethyl acetate vs. toluene) improves regioselectivity .
Q. How can computational chemistry predict the compound’s behavior in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations model the electron density distribution, revealing preferential nucleophilic attack at the less hindered carbonyl group. Molecular dynamics simulations predict solvation effects in nonpolar solvents, aligning with experimental observations of reaction rates .
Critical Analysis of Contradictions
- Synthetic Routes : and describe divergent radical addition protocols (manganese(III) acetate vs. thermal cyclization). The choice depends on substrate compatibility: Mn(III) systems favor electron-deficient alkenes , while thermal methods suit sterically hindered alkenes .
- Analytical Discrepancies : Conflicting melting points (e.g., 157–161°C vs. 196–201°C in ) likely stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) is recommended to resolve such issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
